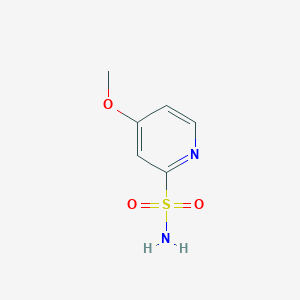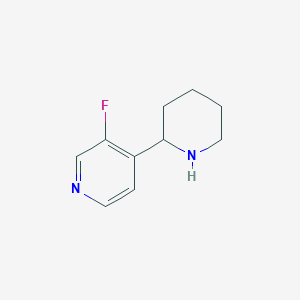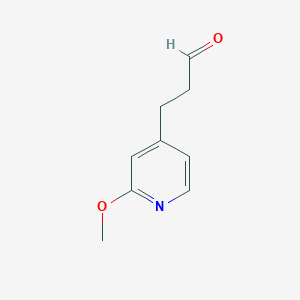
3-(2-Methoxypyridin-4-YL)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxypyridin-4-YL)propanal is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-YL)propanal can be achieved through a one-pot Meinwald rearrangement/intramolecular demethylation annulation reaction sequence using easily accessible epoxides as the starting material . This method is known for its excellent functional group compatibility under mild reaction conditions, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-4-YL)propanal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Methoxypyridin-4-YL)propanoic acid.
Reduction: 3-(2-Methoxypyridin-4-YL)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxypyridin-4-YL)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-4-YL)propanal involves its interaction with specific molecular targets and pathways. For instance, it can act as an aldehyde donor in enzymatic reactions, participating in various biochemical pathways. The methoxy group can also influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxypyridin-3-YL)propanal
- 3-(2-Methoxypyridin-5-YL)propanal
- 3-(2-Methoxypyridin-6-YL)propanal
Uniqueness
3-(2-Methoxypyridin-4-YL)propanal is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(2-methoxypyridin-4-yl)propanal |
InChI |
InChI=1S/C9H11NO2/c1-12-9-7-8(3-2-6-11)4-5-10-9/h4-7H,2-3H2,1H3 |
InChI Key |
KRBMEEQXJRBMAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
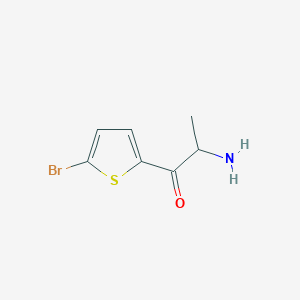
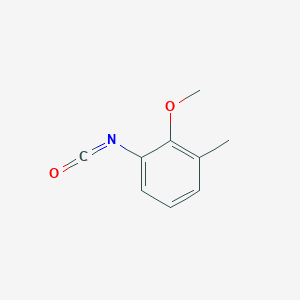




![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)




